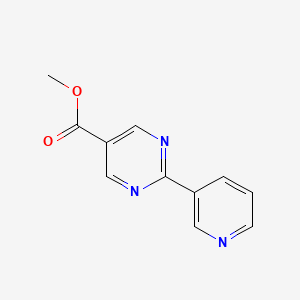

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXBGOZMKGEWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body.

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Similar compounds have been known to have various adme properties that impact their bioavailability.

Biochemical Analysis

Biochemical Properties

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which is crucial in various physiological and pathological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HSC-T6 cells, it has been shown to suppress collagen production by inhibiting prolyl-4-hydroxylase. This suppression can lead to reduced fibrosis, making it a potential therapeutic agent for fibrotic diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its enzymatic activity. This inhibition leads to a decrease in the hydroxylation of proline residues in collagen, thereby reducing collagen synthesis. Additionally, it may influence gene expression by modulating transcription factors involved in collagen production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen production, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on other metabolic pathways and organ functions. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of collagen production.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to collagen synthesis. It interacts with prolyl-4-hydroxylase, an enzyme that hydroxylates proline residues in collagen. This interaction inhibits the enzyme’s activity, leading to reduced collagen synthesis. Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues is also determined by its affinity for different cell types and its ability to penetrate tissue barriers.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with prolyl-4-hydroxylase and other biomolecules. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting collagen synthesis and other biochemical processes.

Biological Activity

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (CAS No. 933988-19-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

The synthesis of this compound typically involves the condensation of pyridine and pyrimidine derivatives. Common methods include:

- Condensation Reactions : The reaction of 2-aminopyridine with a pyrimidine carboxylic acid derivative under acidic conditions.

- Esterification : The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid.

These synthetic routes allow for the production of high-purity compounds suitable for biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it exhibits properties that may inhibit certain pathways involved in disease processes:

- Antagonism of Receptors : It has been identified as an antagonist to specific G-protein coupled receptors, potentially influencing pathways related to inflammation and cellular proliferation.

- Enzyme Inhibition : The compound shows promise as an inhibitor of enzymes involved in various metabolic pathways, which could be beneficial in therapeutic contexts.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has moderate metabolic stability, with favorable absorption characteristics when administered orally. Its clearance rate and bioavailability suggest potential for therapeutic use in chronic conditions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro assays revealed IC50 values ranging from 1.75 to 9.46 μM against MDA-MB-231 breast cancer cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 1.75 | 5-Fluorouracil | 17.02 |

| MCF-7 | 9.46 | 5-Fluorouracil | 11.73 |

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammatory markers in animal models, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Safety Profile

Toxicological assessments indicate a favorable safety profile, with no acute toxicity observed at high doses (up to 2000 mg/kg) in murine models . This aspect is critical for further drug development and clinical applications.

Scientific Research Applications

Biochemical Properties and Mechanisms

Biochemical Interactions

The compound interacts with several enzymes and proteins, notably prolyl-4-hydroxylase, which is crucial in collagen synthesis. Research has shown that it can inhibit this enzyme, leading to reduced collagen production in hepatic stellate cells (HSC-T6) .

Molecular Mechanism

The molecular mechanism involves specific binding to the active site of prolyl-4-hydroxylase, inhibiting its enzymatic activity. This inhibition can influence various cellular processes, including cell signaling and gene expression .

Anticancer Activity

Recent studies indicate that 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 1.75 | 5-Fluorouracil | 17.02 |

| MCF-7 | 9.46 | 5-Fluorouracil | 11.73 |

These results suggest that the compound is more effective than standard chemotherapeutics in inhibiting cancer cell growth .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vivo, significantly reducing inflammatory markers in animal models. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and asthma .

Cardiovascular Health

Research indicates that derivatives of pyridine compounds, including this one, can act as agents to stimulate HDL cholesterol levels, thereby contributing to cardiovascular health . This property positions the compound as a potential therapeutic agent for managing dyslipidemia and related cardiovascular diseases.

Antifibrotic Activity

Studies have shown that the compound can inhibit collagen expression and hydroxyproline content in vitro, suggesting its potential as an antifibrotic agent . The ability to modulate fibrosis could be beneficial in treating fibrotic diseases.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves:

- Condensation Reactions : Combining pyridine and pyrimidine derivatives under acidic conditions.

- Esterification : Esterifying the carboxylic acid group using methanol with a catalyst such as sulfuric acid.

These synthetic routes yield high-purity compounds suitable for biological evaluation .

Case Study: Inhibition of Prolyl-4-Hydroxylase

In a study focusing on HSC-T6 cells, treatment with the compound resulted in a significant decrease in collagen production due to the inhibition of prolyl-4-hydroxylase activity. The findings highlight its potential role in managing liver fibrosis .

Case Study: Anticancer Efficacy

A comparative analysis of the compound's effectiveness against various cancer cell lines demonstrated its superior cytotoxicity compared to traditional chemotherapeutics, warranting further investigation into its mechanisms of action and potential clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Esters

- Molecular Formula : C₁₃H₉F₆N₃O₂

- Key Features : Incorporates two trifluoromethyl groups on the pyridine and pyrimidine rings. The ethyl ester group replaces the methyl ester.

- Properties : Trifluoromethyl groups enhance lipophilicity and metabolic stability, which is critical for pharmacokinetics. The ethyl ester may slow hydrolysis compared to methyl esters, extending bioavailability .

- Applications : Serves as a precursor for carboxylic acid derivatives via hydrolysis, useful in drug synthesis (e.g., kinase inhibitors) .

Methyl 2-Chloropyrimidine-5-carboxylate

- Molecular Formula : C₆H₅ClN₂O₂

- Key Features : Chlorine substituent at position 2 of the pyrimidine ring.

- Properties : The electron-withdrawing chlorine increases electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions. The methyl ester ensures moderate solubility in organic solvents .

- Applications : Widely used as a building block for functionalized pyrimidines in agrochemicals and pharmaceuticals .

Modifications to the Ester Group

Ethyl 6-Methyl-4-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Key Features : Contains a thioxo group (C=S) and a partially saturated pyrimidine ring (tetrahydro).

- Properties : The thioxo group enhances hydrogen-bonding capacity, improving target binding in biological systems. The tetrahydro structure increases conformational flexibility .

- Applications : Explored for therapeutic applications, particularly in enzyme inhibition due to its thioamide functionality .

4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic Acid Ethyl Ester

- Molecular Formula : C₁₁H₁₀N₂O₃ (estimated)

- Key Features : Fused pyrido-pyrimidine ring system with a ketone group.

- Properties : The fused ring system reduces solubility in polar solvents but improves planar stacking interactions in protein binding .

- Applications: Potential use in fluorescence-based assays due to aromatic rigidity .

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves constructing the pyrimidine ring substituted with a pyridin-3-yl group at the 2-position and a methyl ester at the 5-position. The methods generally include:

- Formation of pyrimidine intermediates via condensation or cyclization reactions.

- Introduction of the pyridin-3-yl substituent through nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

- Esterification or direct use of methyl ester derivatives as starting materials or intermediates.

Method Based on Enaminone Intermediate and Cyclization

A well-documented approach involves the transformation of β-keto esters into enaminone intermediates, which are then cyclized with amidines to form the pyrimidine ring bearing the desired substituents.

Formation of β-keto ester: Starting from itaconic acid or related compounds, β-keto esters are synthesized using activating agents such as 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile at room temperature.

Conversion to enaminone: The β-keto ester is treated with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to yield the enaminone intermediate.

Cyclization: Reaction of the enaminone with acetamidine in methanol at room temperature for about 18 hours leads to the formation of the methyl 2-substituted pyrimidine-5-carboxylate (methyl ester) derivatives.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| β-keto ester formation | Itaconic acid + CDI, MeCN, RT | - | Starting material preparation |

| Enaminone formation | DMFDMA, reflux in toluene | - | Key intermediate |

| Cyclization to methyl ester | Acetamidine, MeOH, RT, 18 h | 50 | White solid, mp 131–133 °C |

This method is adapted from a parallel synthesis approach for related pyrimidine carboxylates.

Direct Esterification and Amidation Routes

Some synthetic routes involve direct esterification of pyrimidine carboxylic acids or conversion of acid derivatives to methyl esters, followed by substitution reactions to introduce the pyridin-3-yl group.

- Esterification is typically performed under acidic conditions using methanol and acid catalysts.

- Amidation or substitution reactions can be facilitated by activating the carboxylic acid or ester intermediates with coupling agents or via nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling and Reduction Steps

In advanced synthetic schemes, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed to install the pyridin-3-yl substituent onto the pyrimidine ring. However, these methods can suffer from low yields and require expensive ligands for optimization.

Reduction of nitropyrimidine intermediates to amino derivatives is often necessary before final esterification or coupling steps. Common reduction methods include:

- Use of stannous chloride in ethanol/ethyl acetate under reflux.

- Catalytic hydrogenation with palladium on carbon under hydrogen atmosphere at room temperature.

These steps are critical for preparing intermediates that lead to the methyl ester final product.

Detailed Research Findings and Comparative Analysis

| Preparation Aspect | Method 1: Enaminone Cyclization | Method 2: Palladium-Catalyzed Coupling and Reduction |

|---|---|---|

| Starting materials | β-keto esters from itaconic acid | Nitropyrimidine intermediates |

| Key reagents | DMFDMA, acetamidine, methanol | Pd/C, stannous chloride, ethanol, ethyl acetate |

| Reaction conditions | Room temperature to reflux, 18 h | Reflux for reduction, room temperature for hydrogenation |

| Yield | Moderate (~50%) | Variable; palladium coupling yields can be low without ligands |

| Purification | Filtration, recrystallization, chromatography | Basic work-up, chromatography |

| Advantages | Straightforward, moderate yield, scalable | Enables complex substitutions, useful for functionalized derivatives |

| Limitations | Requires multi-step synthesis, moderate yield | Expensive catalysts, possible by-products, purification needed |

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Enaminone intermediate cyclization | β-keto ester, DMFDMA, acetamidine, MeOH | ~50 | Reliable, straightforward |

| 2 | Palladium-catalyzed coupling and reduction | Pd/C, stannous chloride, reflux solvents | Variable | Complex, catalyst-dependent, purification required |

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pyridine ring with quinoline or isoquinoline to enhance lipophilicity .

- Ester Bioavailability : Compare methyl ester with ethyl or tert-butyl esters for metabolic stability .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using X-ray co-crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.